Cas no 2176152-21-7 (2-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,3-benzothiazole)

2-Ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core functionalized with an azetidine-carbonyl moiety and a 1,2,3-triazole substituent. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the triazole group enhances its potential as a bioisostere, while the azetidine ring contributes to conformational rigidity, improving binding affinity in target interactions. Its synthetic versatility allows for further derivatization, enabling applications in drug discovery, particularly for kinase inhibitors or antimicrobial agents. The compound's stability and moderate solubility in organic solvents facilitate its use in cross-coupling reactions and other synthetic transformations.
2-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,3-benzothiazole structure
2176152-21-7 structure
Product Name:2-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,3-benzothiazole
CAS No:2176152-21-7
MF:C15H15N5OS
MW:313.377500772476
CID:5338012
Update Time:2025-10-29

2-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
    • (2-ethyl-1,3-benzothiazol-6-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
    • 2-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,3-benzothiazole
    • Inchi: 1S/C15H15N5OS/c1-2-14-18-12-4-3-10(7-13(12)22-14)15(21)19-8-11(9-19)20-16-5-6-17-20/h3-7,11H,2,8-9H2,1H3
    • InChI Key: UDMQAGOYDVBXBQ-UHFFFAOYSA-N
    • SMILES: S1C(CC)=NC2=CC=C(C=C12)C(N1CC(C1)N1N=CC=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 424
  • XLogP3: 2.4
  • Topological Polar Surface Area: 92.2

2-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,3-benzothiazole Pricemore >>

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Additional information on 2-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,3-benzothiazole

Comprehensive Overview of 2-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,3-benzothiazole (CAS No. 2176152-21-7)

In the rapidly evolving field of medicinal chemistry and drug discovery, 2-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,3-benzothiazole (CAS No. 2176152-21-7) has emerged as a compound of significant interest. This heterocyclic molecule combines a benzothiazole core with an azetidine ring and a 1,2,3-triazole moiety, making it a versatile scaffold for pharmaceutical research. Its unique structural features have drawn attention for potential applications in targeting protein-protein interactions, enzyme inhibition, and even as a fluorescent probe in biochemical assays.

The benzothiazole moiety is a well-known pharmacophore, frequently found in bioactive molecules due to its ability to interact with biological targets. When combined with the azetidine ring—a four-membered nitrogen-containing heterocycle—the compound gains enhanced rigidity and metabolic stability. The inclusion of the 1,2,3-triazole group, often employed in click chemistry, further expands its utility in bioconjugation and drug design. Researchers are particularly intrigued by its potential role in modulating kinases and GPCRs, two of the most sought-after drug targets in modern therapeutics.

Recent trends in pharmaceutical research highlight a growing demand for small molecules with improved selectivity and reduced off-target effects. 2-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,3-benzothiazole aligns with this trend, as its modular structure allows for fine-tuning of physicochemical properties. Computational studies suggest that the compound exhibits favorable binding affinities for certain cancer-related proteins, sparking interest in its potential as an anticancer agent. However, further in vitro and in vivo studies are needed to validate these hypotheses.

Another area of exploration for this compound is its application in bioimaging. The benzothiazole core is known for its fluorescent properties, and derivatives of this scaffold have been used as sensors for metal ions and biomolecules. The addition of the triazole and azetidine groups could enhance its photostability and cell permeability, making it a candidate for live-cell imaging. This dual functionality—therapeutic and diagnostic—positions the compound as a potential theranostic agent, a hot topic in precision medicine.

From a synthetic chemistry perspective, the preparation of 2-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,3-benzothiazole involves multi-step organic transformations, including palladium-catalyzed cross-coupling and azide-alkyne cycloaddition (click chemistry). These methods are widely adopted in industrial and academic settings, ensuring scalability and reproducibility. Researchers are also investigating greener synthetic routes to align with the increasing emphasis on sustainable chemistry practices.

In summary, 2-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1,3-benzothiazole (CAS No. 2176152-21-7) represents a promising candidate for drug discovery and bioimaging applications. Its structural complexity and functional diversity make it a valuable tool for scientists exploring new therapeutic avenues. As research progresses, this compound may unlock novel insights into disease mechanisms and treatment strategies, contributing to the next generation of biomedical innovations.

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